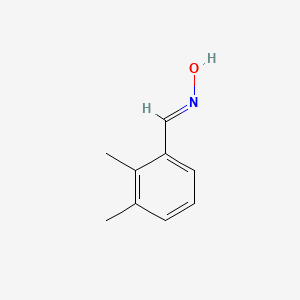

2,3-Dimethylbenzaldoxime

Description

Overview of Oximes in Organic Synthesis and Chemical Research

Oximes are a class of organic compounds that have been a cornerstone in organic chemistry for more than a century. numberanalytics.com They are characterized by the functional group C=N-OH and have the general formula RR'C=N-OH. wikipedia.orgnumberanalytics.com When R' is a hydrogen atom, the compound is known as an aldoxime, derived from an aldehyde. If R' is another organic group, it is a ketoxime, derived from a ketone. wikipedia.org The discovery of oximes dates to the 19th century, and they are typically synthesized through a condensation reaction between an aldehyde or a ketone and hydroxylamine (B1172632). numberanalytics.comnumberanalytics.com

Oximes are generally colorless crystals or thick liquids with poor solubility in water. wikipedia.org This crystalline nature makes them useful for the purification and characterization of aldehydes and ketones. britannica.comijrpc.com From a structural standpoint, oximes can often exist as two distinct geometric stereoisomers (E/Z configuration) if the side chains on the carbon atom are different. wikipedia.org

In the realm of organic synthesis, oximes are highly valued as versatile intermediates. numberanalytics.com They can be converted into a variety of other functional groups. For instance, the hydrolysis of oximes can regenerate the original aldehyde or ketone. wikipedia.org Reduction of oximes yields primary or secondary amines, while dehydration of aldoximes is a common route to synthesizing nitriles. wikipedia.orgbritannica.com Their reactivity also includes the Beckmann rearrangement, where oximes are transformed into amides. ijrpc.com This particular reaction has large-scale industrial applications, such as the synthesis of caprolactam, the precursor to Nylon 6. britannica.combyjus.com Beyond synthesis, oximes find applications as antidotes for nerve agents, as artificial sweeteners, and as anti-skinning agents in paints. wikipedia.orgbyjus.com

Table 1: General Properties of Oximes

| Property | Description | Source(s) |

|---|---|---|

| Functional Group | >C=N-OH | numberanalytics.com |

| General Formula | RR'C=N-OH | wikipedia.org |

| Synthesis | Condensation of an aldehyde or ketone with hydroxylamine. | numberanalytics.comwikipedia.org |

| Physical State | Typically colorless crystals or thick liquids. | wikipedia.org |

| Aqueous Solubility | Generally poor. | wikipedia.org |

| Key IR Bands (cm⁻¹) | ~3600 (O-H), ~1665 (C=N), ~945 (N-O) | wikipedia.orgbyjus.com |

| Key Reactions | Hydrolysis (to aldehydes/ketones), Reduction (to amines), Dehydration (to nitriles), Beckmann Rearrangement (to amides). | wikipedia.orgbritannica.comijrpc.com |

Significance of Substituted Benzaldoximes in Contemporary Organic Synthesis and Mechanistic Studies

Substituted benzaldoximes, which are aldoximes attached to a substituted benzene (B151609) ring, hold particular importance in modern organic synthesis and in the study of reaction mechanisms. The nature and position of the substituents on the aromatic ring can significantly influence the electronic properties and reactivity of the oxime functional group. cas.czrsc.org

Research has shown a distinct catalytic effect of substituted benzaldoximes in reactions such as the cleavage of esters. cas.cz The electron-donating or electron-withdrawing nature of the substituent group impacts the acidity of the oxime's hydroxyl group (pKa), which in turn affects its nucleophilicity. cas.cz For example, studies on the cleavage of p-nitrophenyl acetate (B1210297) by various p-substituted benzaldoximes have demonstrated that the reaction mechanism involves the deprotonated oxime (oximate anion) acting as the key nucleophile. cas.cz The effect of these substituents on the reaction rates is often evaluated using the Hammett equation. cas.cz

Furthermore, the oxime group, often in a protected form like an O-methyloxime, can act as an effective directing group in C-H activation reactions. acs.orgresearchgate.net This strategy allows for highly regioselective functionalization of the aromatic ring, which would be difficult to achieve through classical electrophilic substitution. A notable example is the palladium-catalyzed ortho-bromination of benzaldehydes, where an O-methyloxime directs the halogenation to the position adjacent to the C=N bond. acs.orgresearchgate.net This method provides an efficient, multi-step pathway to synthesize valuable substituted 2-bromobenzaldehydes. acs.org Substituted benzaldoximes are also key intermediates in the synthesis of pharmaceuticals and other complex molecules. ijrpc.comgoogleapis.comgoogle.com

Research Trajectories and Scope for 2,3-Dimethylbenzaldoxime

While extensive research has been conducted on substituted benzaldoximes as a class, the specific compound this compound remains a more specialized subject of investigation. However, by examining studies on closely related analogs and its occasional appearance in broader chemical analyses, we can delineate its potential research trajectories.

A key feature of this compound is the presence of a methyl group at the ortho position. Ortho-substituents can provide steric hindrance that stabilizes reactive intermediates and influences reaction pathways. Research on the electrochemical synthesis of nitriles from aldoximes highlights this effect. In a study using an undivided electrochemical cell, 2,6-dimethylbenzaldoxime was converted to its corresponding nitrile in a 73% yield. rsc.org The bulky ortho-methyl groups are thought to stabilize the intermediate iminoxyl radical, preventing dimerization and favoring the desired dehydration pathway to the nitrile. rsc.org This suggests a promising research avenue for this compound in electrosynthesis, where its single ortho-methyl group could similarly direct and enhance reaction outcomes.

Table 2: Electrochemical Synthesis of Nitriles from Substituted Aldoximes

| Substrate | Isolated Yield (%) | Source |

|---|---|---|

| Mesitylaldoxime | 81 | rsc.org |

| 2,4,6-Trimethoxybenzaldoxime | 75 | rsc.org |

| 2,6-Dimethylbenzaldoxime | 73 | rsc.org |

| 2,6-Dichlorobenzaldoxime (B1311563) | 41 | rsc.org |

This table, adapted from Hartmer & Waldvogel (2015), illustrates the high yields achievable for nitriles from aldoximes with ortho-substituents, suggesting a similar potential for this compound.

The synthesis of this compound itself follows standard chemical procedures, primarily involving the reaction of its corresponding aldehyde, 2,3-dimethylbenzaldehyde (B27725), with hydroxylamine. wikipedia.orgcivilica.com The precursor, 2,3-dimethylbenzaldehyde, is a known compound used in the synthesis of various derivatives. chemicalbook.com

Another research trajectory emerges from environmental and analytical chemistry. In one study, this compound was identified as one of the organic compounds present in the liquid product from the hydrothermal gasification of palm oil mill effluent (POME). ump.edu.my This finding indicates that the compound can be formed under specific industrial processing conditions and points to the need for analytical methods for its detection and characterization in complex environmental or industrial matrices.

Finally, by analogy with other substituted benzaldoximes, this compound serves as a potential intermediate in medicinal chemistry. Numerous patents detail the use of various benzaldoxime (B1666162) derivatives as building blocks for synthesizing serine protease inhibitors, which are investigated as antiviral agents against the Hepatitis C virus. googleapis.comgoogle.com Similarly, derivatives of the isomeric 2,6-dimethylbenzaldoxime have been explored for their local anesthetic activity. researchgate.net These examples underscore the potential of this compound as a scaffold for developing new, biologically active compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(NE)-N-[(2,3-dimethylphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C9H11NO/c1-7-4-3-5-9(6-10-11)8(7)2/h3-6,11H,1-2H3/b10-6+ |

InChI Key |

RHWIVIOMXHLSHJ-UXBLZVDNSA-N |

SMILES |

CC1=C(C(=CC=C1)C=NO)C |

Isomeric SMILES |

CC1=C(C(=CC=C1)/C=N/O)C |

Canonical SMILES |

CC1=C(C(=CC=C1)C=NO)C |

Origin of Product |

United States |

Chemical Transformations and Mechanistic Investigations of 2,3 Dimethylbenzaldoxime

Conversion to Nitriles

The transformation of aldoximes, such as 2,3-dimethylbenzaldoxime, into nitriles is a fundamental process in organic synthesis. This conversion can be achieved through various methods, including direct dehydration and advanced electrochemical techniques.

The dehydration of aldoximes to form nitriles is a common synthetic strategy, often facilitated by stoichiometric or even excess amounts of corrosive dehydrating agents. rsc.orgsemanticscholar.org Among the various reagents employed for this purpose, tin(IV) chloride (SnCl4) has been utilized as an effective agent for the conversion of a variety of aldoximes to their corresponding nitriles under solvent-free conditions. sphinxsai.comresearchgate.net

The reaction proceeds efficiently, typically by heating the aldoxime with SnCl4. sphinxsai.com The proposed mechanism for this SnCl4-mediated dehydration involves the coordination of the tin center to the oxygen atom of the oxime. This coordination enhances the leaving group ability of the hydroxyl group. Subsequently, a base, potentially a chloride ion released during the reaction, facilitates the removal of the hydrogen atom from the oxime's carbon, leading to the elimination of water and the formation of the nitrile product. sphinxsai.comresearchgate.net Studies on various substituted benzaldoximes have shown that precursors with electron-withdrawing groups tend to show better yields in shorter reaction times. sphinxsai.comresearchgate.net

Table 1: SnCl4-Mediated Dehydration of Various Aldoximes

| Aldoxime Precursor | Product | Yield (%) |

|---|---|---|

| Benzaldehyde (B42025) oxime | Benzonitrile | 92 |

| 4-Chlorobenzaldehyde oxime | 4-Chlorobenzonitrile | 96 |

| 4-Nitrobenzaldehyde oxime | 4-Nitrobenzonitrile | 98 |

| 4-Methoxybenzaldehyde oxime | 4-Methoxybenzonitrile | 90 |

Data sourced from studies on analogous benzaldoximes to illustrate the general efficacy of the method. researchgate.net

An alternative, modern approach to nitrile synthesis from aldoximes involves electrochemistry, which avoids the need for harsh chemical reagents. rsc.orgsemanticscholar.org A direct, halogen-free electroorganic method has been developed that converts oximes into nitriles in undivided cells using common graphite (B72142) and lead electrodes. rsc.orgsemanticscholar.orgrsc.org This process is described as a domino oxidation-reduction sequence. rsc.orgsemanticscholar.org

The proposed mechanism involves the anodic oxidation of the aldoxime to form a nitrile oxide intermediate. rsc.orgsemanticscholar.org This intermediate then undergoes deoxygenation at the cathode to yield the final nitrile product. rsc.orgsemanticscholar.org This domino sequence is notable because a stable intermediate is formed and subsequently reacts to the final product without altering the reaction conditions. rsc.org This constant current method is applicable to a broad scope of substrates under ambient conditions. rsc.orgsemanticscholar.org However, the process is more viable for benzonitriles that lack ortho substituents relative to the aldoxime moiety. rsc.orgsemanticscholar.orgrsc.org

Nitrile oxides are highly reactive 1,3-dipoles that serve as crucial intermediates in the transformation of aldoximes. oup.comresearchgate.net They can be generated in situ from aldoximes through oxidation. researchgate.netacs.org The stability of these nitrile oxide intermediates is significantly influenced by steric and electronic factors. oup.com

Bulky substituents positioned near the nitrile oxide group can kinetically suppress decomposition reactions, such as dimerization or oligomerization, leading to more stable and sometimes isolable nitrile oxides. oup.comoup.com For instance, the introduction of methyl groups at the o,o'-positions of phenyl nitrile oxides enhances their stability while maintaining high reactivity. acs.org This stabilization is attributed to the steric hindrance provided by the ortho groups, which shields the reactive nitrile oxide functionality. semanticscholar.org In the case of this compound, the presence of the ortho-methyl group would be expected to confer a degree of steric stabilization to the corresponding nitrile oxide intermediate, 2,3-dimethylbenzonitrile (B195845) oxide. This stabilization favors its participation in subsequent reactions, such as cycloadditions, over undesired side reactions. semanticscholar.orgacs.org

Cycloaddition Reactions

The nitrile oxide intermediate derived from this compound is a versatile synthon for the construction of five-membered heterocyclic rings through [3+2] cycloaddition reactions. researchgate.netacs.org

The 1,3-dipolar cycloaddition of in situ generated nitrile oxides with dipolarophiles like alkenes and alkynes is a powerful method for synthesizing isoxazolines and isoxazoles, respectively. researchgate.netacs.orgmdpi.comchem-station.com These heterocyclic structures are prevalent in a wide range of biologically active compounds and natural products. tandfonline.comnih.gov

Various green and efficient protocols have been developed for the in situ generation of nitrile oxides from aldoximes, followed by their trapping with dipolarophiles. acs.orgnih.gov For example, the oxidation of aldoximes using systems like NaCl/Oxone or hypervalent iodine reagents allows for the formation of the nitrile oxide under mild conditions, which can then react with an alkene to form the corresponding isoxazoline (B3343090). acs.orgnih.govorganic-chemistry.org The reaction of the 2,3-dimethylbenzonitrile oxide intermediate with an alkyne would similarly lead to the formation of a 3-(2,3-dimethylphenyl)-substituted isoxazole (B147169). organic-chemistry.orgnih.gov

Table 2: Examples of [3+2] Cycloaddition of In Situ Generated Nitrile Oxides

| Aldoxime | Dipolarophile | Product Type |

|---|---|---|

| Isopropyl aldoxime | Terminal Alkenes | 5-substituted Isoxazolines |

| Various Aromatic Aldoximes | Alkenes/Alkynes | Isoxazolines/Isoxazoles |

| (E)-2-(prop-2-yn-1-yloxy)benzaldehyde oxime | (intramolecular) | 4H-Chromeno[4,3-c]isoxazole |

Data adapted from general studies on nitrile oxide cycloadditions. acs.orgmdpi.com

The [3+2] cycloaddition reactions of nitrile oxides are often characterized by high regioselectivity and, in the case of chiral dipolarophiles, stereoselectivity. nih.govresearchgate.netresearchgate.net The regioselectivity of the cycloaddition between a nitrile oxide and an unsymmetrical alkene or alkyne is governed by both steric and electronic factors of the reactants. nih.govresearchgate.net Generally, the reaction of a nitrile oxide with a terminal alkene yields the 5-substituted isoxazoline as the major regioisomer. acs.org

Theoretical studies, such as those using density functional theory (B3LYP), have been employed to model the transition states and predict the outcomes of these reactions, showing reasonable agreement with experimental results. nih.gov Both steric and electronic effects are crucial in determining the stereoselectivity of these cycloadditions. nih.gov For instance, in reactions with allylic alcohols, hydrogen bonding can be used to direct the regio- and stereochemistry of the cycloaddition. acs.orgnih.gov The specific substitution pattern of 2,3-dimethylbenzonitrile oxide would influence the electronic nature and steric profile of the dipole, thereby directing the regiochemical outcome of its cycloaddition with various dipolarophiles. nih.gov

Radical Chemistry and Dimerization Pathways

The chemistry of this compound is marked by its propensity to engage in radical reactions, particularly at the oxime functional group. These reactions are initiated by the formation of highly reactive iminoxyl radicals, which can then undergo further transformations, most notably dimerization.

Iminoxyl radicals are a class of N-oxyl radicals characterized by a carbon-nitrogen double bond, a structural feature that differentiates their electronic structure and chemical reactivity from other N-oxyl radicals. wikipedia.org These transient species can be generated from oximes, such as this compound, through single-electron oxidation. researchgate.net Various oxidizing agents can be employed for this purpose, including cerium(IV) ammonium (B1175870) nitrate (B79036) and lead tetraacetate. wikipedia.org

The oxidation of an aldoxime, like this compound, results in the formation of an iminoxyl radical. masterorganicchemistry.com This process involves the removal of a single electron from the oxime moiety. The resulting iminoxyl radical is a short-lived intermediate, but its stability and reactivity are influenced by the steric and electronic properties of the substituents on the aromatic ring. researchgate.net The presence of the two methyl groups in the 2- and 3-positions of the benzene (B151609) ring in this compound influences the radical's stability and subsequent reaction pathways.

The reactivity of these iminoxyl radicals is diverse. They can participate in various reactions, including hydrogen atom abstraction and coupling reactions. wikipedia.org The specific reaction pathway is often dictated by the reaction conditions and the presence of other reactive species.

Table 1: Methods for the Generation of Iminoxyl Radicals from Oximes

| Oxidizing Agent | Substrate | Observations |

| Cerium(IV) ammonium nitrate | Aromatic and aliphatic oximes | Formation of short-lived iminoxyl radicals observed by EPR spectroscopy. wikipedia.org |

| Lead tetraacetate (Pb(OAc)₄) | Diacetyl oxime | Preparative synthesis of a persistent diacetyliminoxyl radical. wikipedia.org |

| Silver(I) oxide (Ag₂O) | Various oximes | Generation of iminoxyl radicals for studying their decomposition products. researchgate.net |

A prominent reaction pathway for iminoxyl radicals generated from aldoximes is dimerization. masterorganicchemistry.com In the case of the iminoxyl radical derived from this compound, two radical species can couple to form a dimer known as an aldazine (B74668) bis-N-oxide. This dimerization is a key step in the oxidative transformation of the aldoxime. masterorganicchemistry.com

These aldazine bis-N-oxides are intermediates that can undergo further reactions. One notable transformation is the loss of nitrogen to yield the corresponding aldehyde. masterorganicchemistry.com This suggests a reaction sequence where the aldoxime is first oxidized to the iminoxyl radical, which then dimerizes. The resulting aldazine bis-N-oxide subsequently decomposes to form 2,3-dimethylbenzaldehyde (B27725). The formation of the aldehyde is often observed in the electrolysis of aldoximes. masterorganicchemistry.com

The stability of the initial aldoxime can influence the product distribution. For more stabilized aldoximes, the formation of other products, such as nitrile oxides, may be favored over the formation of aldehydes via the dimerization pathway. masterorganicchemistry.com

Table 2: Proposed Pathway for Aldehyde Formation from Aldoxime Oxidation

| Step | Reactant | Intermediate | Product |

| 1. Oxidation | Aldoxime (e.g., this compound) | Iminoxyl Radical | - |

| 2. Dimerization | Iminoxyl Radical | Aldazine Bis-N-Oxide | - |

| 3. Transformation | Aldazine Bis-N-Oxide | - | Aldehyde (e.g., 2,3-Dimethylbenzaldehyde) |

Derivatization through Functional Group Modifications (e.g., Amine Introduction)

The oxime functionality of this compound serves as a versatile handle for the introduction of other functional groups, including amines. This can be achieved through various synthetic strategies, primarily involving rearrangement or reduction reactions.

One of the most well-known reactions of oximes is the Beckmann rearrangement, which transforms an oxime into an amide. wikipedia.orgmasterorganicchemistry.com For an aldoxime like this compound, the Beckmann rearrangement would yield a primary amide, specifically 2,3-dimethylbenzamide. This rearrangement is typically catalyzed by acids such as sulfuric acid, polyphosphoric acid, or Lewis acids. wikipedia.org The reaction proceeds through the conversion of the oxime's hydroxyl group into a good leaving group, followed by the migration of the group anti-periplanar to the leaving group. wikipedia.orgmasterorganicchemistry.com The resulting amide can then be reduced to the corresponding amine, 2,3-dimethylbenzylamine, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org

Alternatively, direct reduction of the oxime group can lead to the formation of a primary amine. This transformation can be accomplished using various reducing agents. Catalytic hydrogenation over a platinum catalyst or reduction with lithium aluminum hydride are effective methods for converting oximes to primary amines. libretexts.orgopenstax.org This direct reduction provides a more direct route to the amine without the intermediate amide formation.

Another powerful method for amine synthesis is reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent. openstax.orgharvard.edu While this method typically starts with a carbonyl compound, it is relevant in the context of this compound as the oxime can be hydrolyzed back to the parent aldehyde, 2,3-dimethylbenzaldehyde, which can then undergo reductive amination to form a variety of primary, secondary, or tertiary amines. masterorganicchemistry.comlibretexts.org

Table 3: Synthetic Pathways for Amine Introduction from an Aldoxime

| Pathway | Starting Material | Intermediate | Final Product | Key Reagents |

| Beckmann Rearrangement & Reduction | Aldoxime | Amide | Primary Amine | 1. Acid catalyst (e.g., H₂SO₄) 2. Reducing agent (e.g., LiAlH₄) wikipedia.orglibretexts.org |

| Direct Reduction | Aldoxime | - | Primary Amine | Reducing agent (e.g., LiAlH₄, H₂/Pt) openstax.org |

Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) for Configurational and Conformational Analysis

No specific ¹H NMR data for 2,3-Dimethylbenzaldoxime has been found.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

No specific ¹³C NMR data for this compound has been found.

Advanced Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships

No specific 2D NMR data for this compound has been found.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No specific FT-IR data for this compound has been found.

Raman Spectroscopy for Molecular Vibrational Modes and Tautomeric Analysis

No specific Raman data for this compound has been found.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy is a pivotal tool for understanding the molecular structure and electronic nature of organic compounds like this compound. By measuring the absorption of ultraviolet and visible light, we can identify the electronic transitions that occur between different energy levels within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the conjugated system of the benzene (B151609) ring and the oxime group (C=N-OH). The primary transitions observed in such aromatic oximes are the π → π* and n → π* transitions.

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity (large molar absorptivity, ε). These transitions are characteristic of the conjugated π-system of the dimethylbenzene ring coupled with the C=N double bond of the oxime moiety. The presence of the two methyl groups on the benzene ring can cause a slight bathochromic (red) shift in the absorption maxima compared to the parent benzaldoxime (B1666162), due to their electron-donating inductive effect which slightly raises the energy of the highest occupied molecular orbital (HOMO).

The n → π* transitions involve the promotion of an electron from a non-bonding orbital (n), primarily located on the nitrogen and oxygen atoms of the oxime group, to a π* antibonding orbital. These transitions are generally of much lower intensity (small ε) compared to π → π* transitions and appear at longer wavelengths.

The position and intensity of these absorption bands are sensitive to the solvent environment. In polar solvents, n → π* transitions typically undergo a hypsochromic (blue) shift, as the polar solvent molecules stabilize the non-bonding orbitals, increasing the energy gap for the transition. Conversely, π → π* transitions may exhibit a bathochromic shift in polar solvents due to the stabilization of the more polar excited state.

Table 1: Predicted Electronic Transitions for Aromatic Aldoximes

| Transition Type | Typical Wavelength Range (nm) | Expected Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| π → π | 200 - 300 | High (>10,000) |

| n → π | 300 - 350 | Low (10 - 1000) |

Note: This table represents typical values for aromatic aldoximes and serves as an estimation for this compound in the absence of specific experimental data.

Time-Resolved Spectroscopy for Photochemical Event Characterization

Upon absorption of UV radiation, this compound can undergo various photochemical processes. Time-resolved spectroscopy techniques, such as femtosecond transient absorption spectroscopy, are instrumental in characterizing the dynamics of the excited states and any subsequent photochemical reactions on ultrafast timescales.

Following photoexcitation, the molecule is promoted to an excited singlet state (S₁). From this state, it can undergo several decay pathways, including:

Fluorescence: Radiative decay back to the ground state (S₀).

Intersystem Crossing (ISC): Transition to an excited triplet state (T₁).

Isomerization: Geometric changes, such as syn-anti isomerization around the C=N double bond.

Photochemical Reaction: Fragmentation or rearrangement reactions.

For aromatic oximes, a common photochemical reaction is the cleavage of the N-O bond, which can lead to the formation of iminyl radicals. Time-resolved spectroscopy can monitor the formation and decay of these transient species by probing their characteristic absorption spectra at different time delays after the initial laser pulse excitation.

The study of these photochemical events is crucial for understanding the photostability of the compound and for potential applications in areas such as photolabile protecting groups or photo-responsive materials. The specific dynamics and reaction pathways for this compound would be influenced by the substitution pattern on the aromatic ring.

Table 2: Potential Photochemical Events in Aromatic Oximes and Their Timescales

| Photochemical Event | Typical Timescale | Spectroscopic Signature |

| Excited State Formation (S₁) | Femtoseconds (fs) | Appearance of excited-state absorption and ground-state bleach |

| Intersystem Crossing (S₁ → T₁) | Picoseconds (ps) to Nanoseconds (ns) | Decay of singlet features and rise of triplet-triplet absorption |

| Syn-Anti Isomerization | Picoseconds (ps) to Nanoseconds (ns) | Changes in the transient absorption spectrum reflecting the new isomer |

| N-O Bond Cleavage | Picoseconds (ps) | Appearance of new absorption bands corresponding to radical intermediates |

Note: This table outlines potential photochemical events and their general timescales for aromatic oximes. Specific studies on this compound are required to determine the exact nature and kinetics of its photochemical behavior.

Crystallographic Analysis of this compound and Its Derivatives: A Review of Currently Unavailable Data

Despite a thorough search of scientific literature and crystallographic databases, detailed single-crystal X-ray diffraction data for the specific compound this compound is not publicly available at this time. As a result, a comprehensive crystallographic analysis as outlined in the requested article structure cannot be provided.

The field of crystallography plays a crucial role in elucidating the three-dimensional atomic arrangement of molecules in their solid state. Techniques such as single-crystal X-ray diffraction are indispensable for determining precise molecular geometries, conformations, and the intricate network of intermolecular interactions that govern the packing of molecules within a crystal lattice. This information is fundamental to understanding the physical and chemical properties of a compound and its structure-reactivity relationships.

While the principles of crystallographic analysis are well-established, the availability of specific data is contingent on whether a compound has been successfully crystallized and subsequently analyzed using diffraction methods, with the results being published in a peer-reviewed journal or deposited in a structural database like the Cambridge Structural Database (CSD).

For this compound, the absence of such data in the public domain prevents a detailed discussion on the following key crystallographic aspects:

Crystallographic Analysis of 2,3 Dimethylbenzaldoxime and Its Derivatives

Role of Crystallography in Understanding Structure-Reactivity Relationships:A discussion on how the crystal structure of 2,3-Dimethylbenzaldoxime influences its reactivity would be purely speculative without the foundational crystallographic data. Structure-reactivity relationships are derived from a detailed analysis of bond lengths, bond angles, and intermolecular contacts, none of which are available.

Future research involving the synthesis of high-quality single crystals of this compound and their subsequent analysis by X-ray diffraction would be necessary to generate the data required for the comprehensive article outlined. Such a study would provide valuable insights into the solid-state structure of this compound and pave the way for a deeper understanding of its chemical behavior.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for studying the properties of organic molecules like 2,3-Dimethylbenzaldoxime.

Geometry Optimization and Conformational Energy Landscapes

The initial step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, key structural considerations include the orientation of the oxime group (-CH=NOH) relative to the dimethyl-substituted benzene (B151609) ring and the rotational barrier around the C-C and C-N bonds.

DFT calculations can be employed to explore the conformational energy landscape, identifying various stable conformers and the transition states that connect them. The presence of the two methyl groups at the 2- and 3-positions of the benzene ring introduces steric hindrance, which significantly influences the preferred conformation. The relative energies of different conformers, such as the syn and anti isomers of the oxime group, can be calculated to predict their relative populations at thermal equilibrium.

Table 1: Calculated Conformational Energy Data for this compound (Illustrative)

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| syn-isomer | B3LYP/6-31G(d) | 0.00 | 2.15 |

| anti-isomer | B3LYP/6-31G(d) | 1.25 | 1.89 |

| Rotamer 1 | B3LYP/6-31G(d) | 0.50 | 2.20 |

| Rotamer 2 | B3LYP/6-31G(d) | 0.85 | 2.05 |

Note: This data is illustrative and would be generated from a specific DFT calculation.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts, Electronic Spectra)

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output of DFT studies. These frequencies correspond to the infrared (IR) and Raman active vibrational modes of the molecule. By comparing the calculated spectrum with experimental data, one can confirm the structure of the synthesized compound and assign specific spectral bands to particular molecular motions, such as the O-H stretch, C=N stretch, and the aromatic C-H bending modes.

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. Theoretical predictions of 1H and 13C NMR chemical shifts for this compound can aid in the assignment of experimental NMR spectra, which is particularly useful for distinguishing between different isomers or conformers.

Electronic Spectra: The electronic absorption spectra (UV-Vis) can be predicted by calculating the energies of electronic transitions from the ground state to various excited states. This is often achieved using Time-Dependent DFT (TD-DFT), which is discussed in a later section.

Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals, Charge Distribution, Electrostatic Potentials)

DFT provides detailed information about the electronic structure of this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxime group, while the LUMO is likely to be distributed over the π-system of the ring and the C=N bond.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule. It is a useful tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms of the oxime group, indicating their susceptibility to electrophilic attack.

Table 2: Calculated Electronic Properties of this compound (Illustrative)

| Property | Method/Basis Set | Value |

|---|---|---|

| HOMO Energy | B3LYP/6-31G(d) | -6.5 eV |

| LUMO Energy | B3LYP/6-31G(d) | -0.8 eV |

| HOMO-LUMO Gap | B3LYP/6-31G(d) | 5.7 eV |

| Mulliken Charge on O | B3LYP/6-31G(d) | -0.65 e |

| Mulliken Charge on N | B3LYP/6-31G(d) | -0.20 e |

Note: This data is illustrative and would be generated from a specific DFT calculation.

Advanced Quantum Chemical Methods

While DFT is a versatile tool, more advanced and computationally intensive methods can provide even higher accuracy for specific properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is an extension of DFT that is widely used to study the excited states of molecules. For this compound, TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π → π, n → π). This information is crucial for understanding the molecule's photophysical properties and interpreting its UV-Vis absorption spectrum. The calculations would reveal how the methyl substituents on the benzene ring influence the electronic transitions compared to the parent benzaldoxime (B1666162).

Coupled Cluster (CCSD) and other High-Level Ab Initio Calculations for Benchmark Data

For obtaining highly accurate "gold standard" benchmark data, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can be employed. Due to their high computational cost, these methods are typically used for smaller molecules or to validate the results obtained from less expensive methods like DFT. For this compound, CCSD(T) calculations could be performed on a simplified model or with a smaller basis set to provide a highly accurate reference for conformational energies or reaction barriers, against which the performance of various DFT functionals can be assessed.

Mechanistic Insights from Computational Modeling

Computational modeling has become an indispensable tool for gaining deep mechanistic insights into chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone. For this compound, theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for understanding its reactivity, reaction pathways, and the nature of transient species.

Elucidation of Reaction Pathways and Transition State Characterization

Computational chemistry allows for the detailed exploration of potential energy surfaces, enabling the mapping of reaction pathways for various transformations of this compound. A significant area of study for oximes is the syn-anti isomerization, which can have a profound impact on their chemical and biological activity.

Theoretical calculations can elucidate the mechanism of this isomerization. Two primary pathways are generally considered: a rotation around the C=N double bond or an in-plane inversion mechanism. For aromatic aldoximes, computational studies on analogous systems suggest that the inversion mechanism, proceeding through a linear transition state, is often the more energetically favorable route.

By employing methods such as DFT with an appropriate basis set (e.g., B3LYP/6-31G(d)), the geometries of the ground states (syn and anti isomers) and the transition state connecting them can be optimized. Frequency calculations are then performed to characterize these structures. The ground states will exhibit all real frequencies, while the transition state is characterized by a single imaginary frequency corresponding to the vibrational mode of the isomerization.

Table 1: Calculated Energies for the Isomerization of a Substituted Benzaldoxime Analogue

| Species | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| syn-isomer | 0.00 | N/A |

| anti-isomer | 1.20 | N/A |

| Transition State | 25.5 | -234.5 |

This interactive table contains hypothetical data based on typical values for similar compounds.

The data illustrates that the syn-isomer is the thermodynamically more stable form and that a significant energy barrier exists for the isomerization, suggesting that the process would be slow at room temperature without a catalyst.

Beyond isomerization, computational models can predict the regioselectivity and stereoselectivity of reactions involving the oxime group, such as cycloaddition reactions. By calculating the activation energies for all possible pathways, the most likely product can be identified.

Quantitative Characterization of Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors. These descriptors are derived from the electronic structure of the molecule and can predict its behavior in chemical reactions. For this compound, these descriptors offer insights into its electrophilic and nucleophilic nature and the influence of the methyl substituents on its reactivity.

Key reactivity descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally implies higher reactivity.

Chemical Hardness (η) and Softness (S): Hardness is a measure of the resistance to a change in electron distribution. It is calculated as half the difference between the ionization potential and the electron affinity. Softness is the reciprocal of hardness.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.

The presence of two methyl groups on the benzene ring of this compound is expected to influence these descriptors. As electron-donating groups, they will likely raise the HOMO energy, making the molecule a better electron donor.

Table 2: Calculated Reactivity Descriptors for Benzaldoxime and a Dimethyl-Substituted Analogue

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Hardness (η) | Electrophilicity (ω) |

| Benzaldoxime | -6.54 | -0.87 | 5.67 | 2.84 | 1.83 |

| This compound (estimated) | -6.32 | -0.79 | 5.53 | 2.77 | 1.95 |

This interactive table contains hypothetical data based on typical values for similar compounds.

These quantitative measures are invaluable for comparing the reactivity of this compound with other related compounds and for predicting its behavior in various chemical environments.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations provide detailed information about the electronic structure and reaction pathways of isolated molecules, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their interactions with solvent molecules.

For this compound, MD simulations can provide insights into:

Conformational Dynamics: The flexibility of the molecule, including the rotation of the hydroxyl group and the phenyl ring, can be explored. This is particularly important for understanding how the molecule might bind to a receptor or an enzyme active site.

Solvation Structure: MD simulations can reveal how solvent molecules, such as water or ethanol (B145695), arrange themselves around the solute molecule. The formation of hydrogen bonds between the oxime's hydroxyl group and solvent molecules can be analyzed in detail.

Solvent Effects on Reactivity: The solvent can have a significant impact on reaction rates and mechanisms. MD simulations, often in combination with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can be used to model reactions in a solvent environment. This allows for the calculation of the free energy profile of a reaction in solution, which is more directly comparable to experimental results.

For example, an MD simulation of this compound in a box of water molecules would involve defining the force field parameters for the solute and solvent, setting up the initial system, and then simulating the system's evolution over time by solving Newton's equations of motion. Analysis of the resulting trajectory would provide information on the radial distribution functions of water around the different parts of the molecule, the average number of hydrogen bonds, and the conformational preferences of the molecule in an aqueous environment.

These simulations are computationally intensive but provide a powerful link between the static picture from quantum chemistry and the dynamic reality of chemical systems in solution.

Applications in Advanced Organic Synthesis and Material Science Precursors

Precursors for Nitrile Synthesis

The conversion of aldoximes to nitriles is a fundamental transformation in organic synthesis, providing access to a versatile functional group. researchgate.netasianpubs.org 2,3-Dimethylbenzaldoxime serves as an efficient precursor to 2,3-dimethylbenzonitrile (B195845) through various dehydration methods. This reaction involves the elimination of a water molecule from the oxime functional group. organic-chemistry.orgresearchgate.net

The dehydration of aldoximes can be achieved using a wide array of reagents under different conditions, ranging from strong acids to mild catalytic systems. researchgate.net This transformation is often considered a variant of the Beckmann rearrangement. For aldoximes, the rearrangement results in the formation of a nitrile. masterorganicchemistry.comblogspot.com The process is initiated by converting the hydroxyl group of the oxime into a good leaving group, followed by the elimination of water and the formation of the nitrile triple bond. jk-sci.comchemistrysteps.com The choice of reagent can be tailored based on the sensitivity of other functional groups present in the molecule. jk-sci.com

Several modern and classical methods have been developed for this conversion, highlighting the importance of nitriles as intermediates for pharmaceuticals, agrochemicals, and dyes. researchgate.net These methods often aim for high yields, mild reaction conditions, and operational simplicity. nih.govgoogle.com

Table 1: Selected Reagents for the Dehydration of Aldoximes to Nitriles This table presents a general overview of reagents used for aldoxime dehydration and is not specific to experimental results for this compound.

| Reagent/System | General Reaction Conditions | Reference |

|---|---|---|

| Phosphorus Pentachloride (PCl5) | Often used with a base in an inert solvent. | blogspot.comwikipedia.org |

| Thionyl Chloride (SOCl2) | Typically requires a base like pyridine. | blogspot.comwikipedia.org |

| Trifluoromethanesulfonic Anhydride (Tf2O) | Used with a non-nucleophilic base, proceeds under mild conditions. | organic-chemistry.org |

| Cyanuric Chloride | Can be used catalytically with a co-catalyst like zinc chloride. | wikipedia.org |

| BOP Reagent (Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) | Mild conditions, often used with a base like DBU. | nih.gov |

| Tin(IV) Chloride (SnCl4) | Effective under solvent-free conditions. | researchgate.net |

| Sulfuryl Fluoride (SO2F2) | Rapid and mild dehydration in solvents like acetonitrile (B52724). | organic-chemistry.org |

Building Blocks for Heterocyclic Compound Synthesis (e.g., Isoxazoles, Triazoles)

This compound is a key starting material for the synthesis of various nitrogen- and oxygen-containing heterocycles, which are significant scaffolds in medicinal chemistry. mdpi.comnih.gov

Isoxazole (B147169) Synthesis: The most prominent application is in the synthesis of isoxazoles. nih.gov This is typically achieved through a 1,3-dipolar cycloaddition reaction. mdpi.com The aldoxime is first oxidized in situ to generate the corresponding nitrile oxide (2,3-dimethylbenzonitrile oxide). nih.gov This highly reactive intermediate is not isolated but is immediately trapped by a dipolarophile, such as an alkyne or an alkene. mdpi.comnih.gov

Reaction with alkynes yields substituted isoxazoles.

Reaction with alkenes yields isoxazolines, which can be subsequently oxidized to isoxazoles if desired.

This method is a powerful tool for constructing the five-membered isoxazole ring with a high degree of control over the substitution pattern. organic-chemistry.orgorganic-chemistry.org The resulting 3-(2,3-dimethylphenyl)-substituted isoxazoles can serve as core structures in the development of new pharmaceutical agents, as the isoxazole motif is present in numerous biologically active compounds. nih.govorganic-chemistry.org

Triazole Synthesis: While the most common route to 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), various synthetic strategies exist for triazole derivatives. nih.govmdpi.com Certain multi-step synthetic pathways can utilize oxime-derived intermediates. For instance, the nitrile functionality obtained from this compound can be further elaborated into structures that can undergo cyclization to form a triazole ring, although this is less direct than the in situ generation of nitrile oxides for isoxazole synthesis. frontiersin.orgnih.gov

Table 2: Heterocyclic Systems Derived from Aldoxime Precursors This table illustrates the general synthetic pathways from aldoximes to key heterocyclic structures.

| Starting Material | Key Intermediate | Reaction Partner (Dipolarophile) | Resulting Heterocycle | Reaction Type |

|---|---|---|---|---|

| This compound | 2,3-Dimethylbenzonitrile Oxide | Alkyne (R-C≡C-R') | Isoxazole | 1,3-Dipolar Cycloaddition |

| This compound | 2,3-Dimethylbenzonitrile Oxide | Alkene (R-CH=CH-R') | Isoxazoline (B3343090) | 1,3-Dipolar Cycloaddition |

Intermediates in the Preparation of Substituted Aromatic Systems

The true synthetic power of this compound is also realized through the chemical versatility of its primary transformation product, 2,3-dimethylbenzonitrile. The cyano group is a linchpin for a multitude of functional group interconversions, enabling the synthesis of a wide range of substituted aromatic systems. This nitrile can be strategically transformed to introduce new functionalities onto the 2,3-dimethylphenyl ring, which can then be used in more complex synthetic sequences, such as in the preparation of 3-aryl anthranils or other poly-substituted aromatics. nih.gov

Key transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2,3-dimethylbenzoic acid. The resulting carboxylic acid is a versatile handle for further reactions, including amide bond formation (e.g., Schotten-Baumann reaction) or conversion to an acyl chloride.

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) converts the nitrile to 2,3-dimethylbenzylamine. Primary amines are crucial building blocks for the synthesis of amides, imines, and sulfonamides, and they can participate in cross-coupling reactions.

Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. This provides a direct route to (2,3-dimethylphenyl) ketones.

These subsequent transformations allow chemists to use this compound as a masked entry point to a variety of functional groups, facilitating the construction of complex substituted aromatic molecules that might be difficult to access through direct substitution methods.

Strategic Utility in the Design of Chemically Active Molecules

The role of this compound extends into the rational design of molecules with specific chemical or biological functions. nih.gov As a readily available building block, it allows for the systematic introduction of the 2,3-dimethylphenyl moiety into new molecular frameworks. This substituent pattern can be crucial for modulating a molecule's properties, such as its solubility, conformational preference, or binding affinity to a biological target.

Its utility is particularly evident in the synthesis of "chimeric" or "bifunctional" molecules, where different molecular fragments are combined to achieve a specific function. nih.gov By serving as a precursor to heterocycles like isoxazoles, this compound provides a gateway to scaffolds that are known to be privileged in medicinal chemistry, appearing in drugs with anti-inflammatory, antimicrobial, and anticancer properties. nih.govorganic-chemistry.org The 2,3-dimethylphenyl group itself can act as a key hydrophobic or steric element that dictates the molecule's interaction with its environment. Therefore, its incorporation is a strategic decision in the design of new materials and therapeutic agents.

Future Research Directions and Emerging Trends in 2,3 Dimethylbenzaldoxime Chemistry

Development of Green Chemistry Approaches for Synthesis and Transformations

In alignment with the principles of sustainable chemistry, a primary focus of future research is the development of environmentally benign methods for the synthesis and transformation of 2,3-Dimethylbenzaldoxime. Traditional methods for oxime synthesis often involve hazardous reagents and organic solvents, leading to significant waste generation. nih.gov

Current research in green oxime synthesis is exploring several promising avenues:

Solvent-free reactions: "Grindstone chemistry," a mechanochemical approach, has been successfully employed for the synthesis of various aldoximes and ketoximes by simply grinding the reactants at room temperature, completely eliminating the need for solvents. nih.govresearchgate.net

Benign solvents: The use of water, particularly mineral water, as a solvent for oxime synthesis is gaining traction. ias.ac.in The natural mineral content in mineral water can enhance reaction rates and yields, offering an economical and environmentally friendly alternative to organic solvents. ias.ac.in

Alternative energy sources: Microwave irradiation has been shown to accelerate oxime synthesis under solvent-free conditions, often in conjunction with solid supports like basic alumina, calcium oxide, or titania. nih.gov

Catalytic approaches: The use of catalysts, such as amino acids, can facilitate the condensation reaction between carbonyl compounds and hydroxylamine (B1172632) hydrochloride under milder conditions. xisdxjxsu.asia

A key transformation of oximes is the Beckmann rearrangement, which converts them into amides. wikipedia.org Green approaches to this rearrangement are also a significant area of research. The ammoximation of ketones to oximes, often catalyzed by Ti-containing zeolites, is a greener industrial process that combines synthesis and sets the stage for subsequent rearrangements. acs.org

Future work in this area will likely focus on the lifecycle assessment of these green methodologies to quantify their environmental benefits over traditional routes. The development of recyclable catalysts and the use of bio-based solvents and starting materials will also be critical in advancing the green chemistry of this compound.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of innovative catalytic systems is central to improving the efficiency, reactivity, and selectivity of reactions involving this compound. Research is moving beyond classical acid or base catalysis to explore a range of more sophisticated catalysts.

Key areas of exploration include:

Homogeneous and Heterogeneous Metal Catalysis:

Various metal centers, including palladium, copper, cobalt, and nickel, have been investigated for their catalytic activity in oxime synthesis and transformations. acs.orgmdpi.com For instance, a synergistic copper and palladium catalytic system has been used to transform oximes into pyridines. acs.org

Heterogeneous catalysts, such as platinum or palladium on carbon (Pt/C, Pd/C) and Raney Ni, are being actively studied for the selective hydrogenation of oximes to either amines or hydroxylamines. mdpi.com The choice of catalyst, support, and reaction conditions can be tuned to favor one product over the other. mdpi.com

Lewis acids, including calcium salts, are being explored as non-toxic and readily available catalysts for transformations like the Beckmann rearrangement. nih.gov

Zeolite Catalysis:

Titanium-containing zeolites have emerged as highly effective catalysts for the ammoximation of ketones, a green route to oxime synthesis. acs.org The confined environment within the zeolite pores can influence the reaction mechanism and product selectivity. acs.org

Organocatalysis:

The use of small organic molecules as catalysts is a growing field. Amino acids have been shown to be effective catalysts for the synthesis of certain oxime derivatives, offering a potentially more sustainable and metal-free alternative. xisdxjxsu.asia

Future research will likely focus on the design of catalysts with well-defined active sites to achieve higher levels of chemo-, regio-, and stereoselectivity. The development of multifunctional catalysts that can promote cascade reactions, combining the synthesis of this compound with subsequent transformations in a one-pot process, is also a significant goal.

Integration of Advanced Spectroscopic Techniques with Computational Methodologies

A deeper understanding of the structural, electronic, and reactive properties of this compound and its derivatives is being achieved through the powerful synergy of advanced spectroscopic techniques and computational chemistry.

Spectroscopic Characterization: A comprehensive suite of spectroscopic methods is employed to characterize oximes and their derivatives:

Infrared (IR) Spectroscopy: Provides characteristic vibrational frequencies for key functional groups, such as the O-H (around 3600 cm⁻¹), C=N (around 1665 cm⁻¹), and N-O (around 945 cm⁻¹) bonds in oximes. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure and stereochemistry (E/Z isomers) of oxime derivatives. xisdxjxsu.asia

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns, confirming the identity of synthesized compounds. researchgate.net

UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule and is often used to study the coordination behavior of oxime-based ligands with metal ions. jacsdirectory.com

X-ray Diffraction (XRD): Single-crystal XRD provides definitive structural information, including bond lengths, bond angles, and crystal packing. researchgate.net Powder XRD is used to characterize the crystalline nature of materials. jacsdirectory.com

Computational Modeling: Density Functional Theory (DFT) has become an indispensable tool for complementing experimental data:

Structural Optimization: DFT calculations are used to predict the most stable molecular geometries, including bond lengths and angles, which can be compared with experimental XRD data. jacsdirectory.comresearchgate.net

Spectroscopic Prediction: Computational methods can predict spectroscopic data (e.g., IR and NMR spectra), which aids in the interpretation of experimental results. mdpi.com

Electronic Properties: DFT is used to calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and molecular electrostatic potential (MEP) surfaces. mdpi.comnih.gov These calculations provide insights into the reactivity and potential interaction sites of the molecule. mdpi.comnih.gov

Mechanistic Studies: Computational modeling can be used to investigate reaction mechanisms, map out potential energy surfaces, and identify transition states, providing a deeper understanding of reaction pathways. researchgate.net

The future in this domain lies in the closer integration of these techniques. For example, real-time spectroscopic monitoring of reactions combined with dynamic computational models could provide unprecedented insights into reaction kinetics and mechanisms. The application of machine learning algorithms to analyze large spectroscopic and computational datasets may also uncover hidden structure-property relationships.

Design and Synthesis of Structurally Diverse Derivatives with Tunable Reactivity

Expanding the library of this compound derivatives is a key research direction aimed at fine-tuning their chemical and physical properties for specific applications. By systematically modifying the molecular structure, researchers can control factors such as steric hindrance, electronic effects, and coordinating ability.

Strategies for Diversification:

O-Functionalization: The hydroxyl group of the oxime is a prime target for modification. O-alkylation, O-acylation, and the formation of O-aryl oxime ethers are common strategies. acs.orgmdpi.com These modifications can significantly alter the reactivity of the N-O bond, making these derivatives precursors for various radical species under thermal or photochemical conditions. mdpi.comresearchgate.net

Aromatic Ring Substitution: Introducing different functional groups onto the benzene (B151609) ring of this compound can modulate its electronic properties. Electron-donating or electron-withdrawing groups can influence the reactivity of the oxime functionality and its coordinating properties in metal complexes.

"Click Chemistry" Approaches: The high efficiency and mild reaction conditions of oxime formation make it a valuable "click" reaction. rsc.org This can be exploited to synthesize complex architectures, such as polymers and hydrogels, where 2,3-dimethylbenzaldehyde (B27725) or a hydroxylamine-functionalized monomer can be "clicked" together. rsc.orgrsc.org

Tunable Reactivity and Applications:

The structural diversity of these derivatives leads to tunable reactivity, opening up a wide range of potential applications:

Precursors for Heterocycles: Oximes are versatile intermediates for the synthesis of various nitrogen-containing heterocycles. researchgate.net

Ligands in Coordination Chemistry: The nitrogen and oxygen atoms of the oxime group can coordinate with metal ions to form stable complexes. researchgate.net By modifying the structure of the oxime ligand, the properties of the resulting metal complexes can be tailored for applications in catalysis or materials science. researchgate.net

Dynamic Covalent Chemistry: The reversible nature of the oxime linkage under certain conditions makes it suitable for applications in dynamic covalent chemistry, such as the development of self-healing materials and adaptable systems. rsc.org

Future research will focus on the rational design of derivatives with specific, pre-determined properties. This will involve a feedback loop between computational prediction of properties, targeted synthesis, and experimental validation. The synthesis of multifunctional derivatives, incorporating other reactive groups alongside the oxime, will also enable the creation of more complex and functional molecular systems.

Q & A

Basic: What synthetic methodologies are most effective for preparing 2,3-Dimethylbenzaldoxime, and how can reaction parameters be optimized?

Answer:

The synthesis typically involves condensation of 2,3-dimethylbenzaldehyde with hydroxylamine under acidic conditions. A standard protocol includes refluxing the aldehyde with hydroxylamine hydrochloride in ethanol, catalyzed by glacial acetic acid, followed by solvent removal and purification . Key parameters to optimize include:

- Reaction time: Extended reflux (4–6 hours) ensures complete conversion.

- Catalyst concentration: 5–10 drops of glacial acetic acid per 0.001 mol aldehyde improves oxime formation.

- Purification: Vacuum evaporation and recrystallization from ethanol yield high-purity product.

Validate purity via melting point analysis and spectroscopic methods (e.g., FTIR for C=N stretch at ~1600 cm⁻¹) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

Use a combination of spectroscopic and chromatographic methods:

- NMR: ¹H NMR reveals aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm). The oxime proton (N–OH) appears as a broad singlet at δ 8–10 ppm .

- Mass Spectrometry (MS): High-resolution MS confirms molecular ion [M+H]⁺ at m/z 164.1 (C₉H₁₁NO).

- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98%) .

Advanced: How can discrepancies in reported bioactivity data for this compound be systematically addressed?

Answer:

Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed concentrations, cell lines, and incubation times).

- Meta-Analysis: Apply PRISMA guidelines to evaluate literature, focusing on effect sizes and confidence intervals .

- Impurity Profiling: Use LC-MS to identify byproducts (e.g., unreacted aldehyde) that may interfere with bioactivity .

Advanced: What catalytic systems enhance the utility of this compound in synthesizing nitrogen-containing heterocycles?

Answer:

The oxime’s C=N group participates in cycloaddition and condensation reactions. Effective systems include:

- Acid Catalysis: Trifluoroacetic acid (TFA) promotes Beckmann rearrangement to form 2,3-dimethylbenzamide derivatives .

- Transition Metals: FeCl₃ in deep eutectic solvents (DES) enables one-pot synthesis of dihydrofurans via tandem oxime activation and annulation .

- Heterogeneous Catalysts: Zeolite-supported Pd nanoparticles improve selectivity in oxime-to-amine reductions .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced properties?

Answer:

- DFT Calculations: Predict regioselectivity in reactions (e.g., electrophilic substitution at the para position of the aromatic ring) using Gaussian09 at the B3LYP/6-31G* level .

- Molecular Docking: Screen derivatives for binding affinity to target proteins (e.g., antimicrobial enzymes) using AutoDock Vina .

- QSAR Models: Corolate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with bioactivity data to prioritize synthetic targets .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.

- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: What strategies improve the scalability of this compound synthesis without compromising yield?

Answer:

- Flow Chemistry: Continuous flow reactors reduce reaction time (≤2 hours) and enhance reproducibility .

- Solvent Recycling: Recover ethanol via fractional distillation to minimize waste.

- Process Analytical Technology (PAT): Implement in-line FTIR monitoring to track reaction progress in real time .

Advanced: How does the steric and electronic profile of this compound influence its reactivity in coordination chemistry?

Answer:

- Steric Effects: The ortho-methyl groups hinder axial coordination, favoring planar complexes with transition metals (e.g., Cu²⁺ or Ni²⁺).

- Electronic Effects: The electron-donating methyl groups increase electron density on the oxime nitrogen, enhancing ligand-to-metal charge transfer (LMCT) in photochemical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.